Cas no 2248345-93-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate
- EN300-6513125
- 2248345-93-7
-
- インチ: 1S/C11H9NO5/c1-16-6-9(13)17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3
- InChIKey: RGIHCQWIRIDSDQ-UHFFFAOYSA-N
- ほほえんだ: O(C(COC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 235.04807239g/mol
- どういたいしつりょう: 235.04807239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513125-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-14 | |
Enamine | EN300-6513125-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 0.5g |
$603.0 | 2025-03-14 | |
Enamine | EN300-6513125-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 0.05g |
$528.0 | 2025-03-14 | |
Enamine | EN300-6513125-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 1.0g |
$628.0 | 2025-03-14 | |
Enamine | EN300-6513125-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-14 | |
Enamine | EN300-6513125-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-14 | |
Enamine | EN300-6513125-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 0.1g |
$553.0 | 2025-03-14 | |
Enamine | EN300-6513125-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |
2248345-93-7 | 95.0% | 0.25g |
$579.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxyacetate (CAS No. 2248345-93-7)
The compound 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxyacetate (CAS No. 2248345-93-7) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity. Researchers have been actively exploring its synthesis, characterization, and applications across diverse fields such as pharmacology, material science, and analytical chemistry.
Structural Insights and Synthesis
The molecular structure of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxyacetate is characterized by a fused bicyclic system with a methoxy group attached to an acetate moiety. This arrangement imparts the compound with unique electronic and steric properties. Recent studies have focused on optimizing its synthesis through efficient multi-step reactions, leveraging advanced catalytic systems and green chemistry principles. These advancements have not only improved yield but also reduced the environmental footprint of its production.
Biological Activity and Pharmacological Potential
Emerging research highlights the potential of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxyacetate in pharmacology. Preclinical studies suggest that this compound exhibits significant bioactivity against various cellular targets, including enzymes associated with inflammatory pathways and neurodegenerative diseases. Its ability to modulate these targets makes it a promising candidate for drug development programs targeting chronic inflammatory conditions such as arthritis and neuroinflammation.
Applications in Material Science
Beyond pharmacology, this compound has shown utility in material science as a precursor for advanced polymer materials. Its ability to form stable cross-linked networks under specific conditions has led to its exploration in the development of high-performance adhesives and coatings. Recent breakthroughs in polymer chemistry have demonstrated enhanced mechanical properties when this compound is incorporated into polymer formulations.
Environmental Considerations and Safety
As with any chemical compound, understanding the environmental impact of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxyacetate is crucial. Studies are underway to assess its biodegradability and potential toxicity to aquatic life. Preliminary findings suggest that under controlled conditions, the compound degrades efficiently without posing significant risks to ecosystems.
Future Directions and Research Opportunities
The future of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-Methoxyacetate lies in further exploration of its synthetic pathways and applications. Ongoing research aims to uncover new methods for large-scale production while maintaining high purity standards. Additionally, investigations into its interactions with biological systems at the molecular level could unlock new therapeutic applications.
In conclusion, 1,3-Dioxo-2,3-Dihydro-H-Isoindol-Yl Methoxyacetate (CAS No. 00000000) stands at the forefront of chemical innovation with its versatile properties and promising applications across multiple disciplines. As research continues to unfold its full potential, this compound is poised to make significant contributions to both scientific advancement and industrial progress.
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